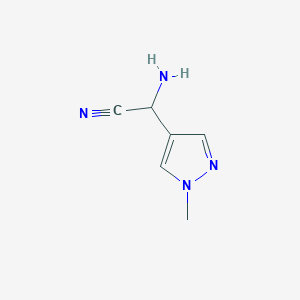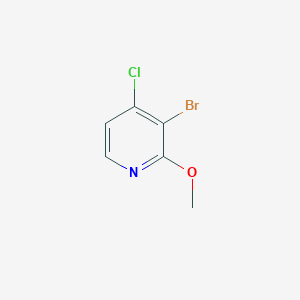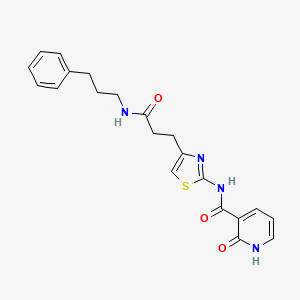
2-Amino-2-(1-méthyl-1H-pyrazol-4-yl)acétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C6H8N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Colony Stimulating Factor-1 Receptor (CSF-1R) , which play crucial roles in biological processes including metabolism, aging, and immune response.
Mode of Action
This is supported by a molecular simulation study of a similar compound, which showed a desirable fitting pattern in the active site of a target protein .
Biochemical Pathways
Given the potential targets, it may influence theNAD+ salvage pathway and the immune response pathway . The downstream effects of these pathways include regulation of cellular metabolism, aging processes, and immune responses.
Pharmacokinetics
Its physical form as a colorless to yellow liquid or semi-solid or solid or lump suggests that it may have different bioavailability profiles depending on its formulation and route of administration.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. For instance, its storage temperature is recommended to be at refrigerator conditions , suggesting that it may be sensitive to heat.
Analyse Biochimique
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, have a broad range of chemical and biological properties . They have been reported to show antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Cellular Effects
It is known that pyrazole derivatives can affect different cellular components negatively . For instance, they can increase oxidative stress, which negatively affects cellular components .
Molecular Mechanism
It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution . The associations between pyrazole molecules depend strongly on the type of solvent .
Temporal Effects in Laboratory Settings
It is known that this compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .
Dosage Effects in Animal Models
It is known that pyrazole derivatives have preventive effects on myocardial injury following ischemia and reperfusion in animal models .
Metabolic Pathways
It is known that pyrazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .
Transport and Distribution
It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution , which may influence their transport and distribution.
Subcellular Localization
It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution , which may influence their subcellular localization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole . This reaction typically requires specific conditions, such as the presence of a suitable solvent and a nucleophile.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as microwave-assisted reactions or the use of heterogeneous catalytic systems . These methods are designed to enhance the efficiency and yield of the synthesis process while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile include:
Uniqueness
What sets 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its amino and nitrile groups, in particular, contribute to its versatility in various chemical reactions and its potential therapeutic applications .
Propriétés
IUPAC Name |
2-amino-2-(1-methylpyrazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJJGKLBWFQCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2457590.png)
![(E)-4-(Dimethylamino)-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]but-2-enamide](/img/structure/B2457592.png)
![1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2457593.png)

![2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2457596.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457602.png)
![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)

![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)


